3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid
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Overview
Description
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl group at the third position of the oxadiazole ring and a propanoic acid moiety attached to the fifth position
Mechanism of Action
Mode of Action
Oxadiazole derivatives have been studied for their potential biological activities, including anticancer , antiviral , and anti-inflammatory effects . The exact mechanism by which these compounds exert their effects is still under investigation.
Pharmacokinetics
As a result, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of this compound .
Preparation Methods
The synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific reaction conditions One common method involves the reaction of ethyl hydrazinecarboxylate with an appropriate nitrile to form the oxadiazole ring
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the oxadiazole ring are replaced by other groups. Common reagents include halogens and nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while esterification will produce esters of this compound.
Scientific Research Applications
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is investigated for its use in the development of new materials, including polymers and coatings, due to its stability and unique chemical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Industrial Applications: The compound’s derivatives are used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid can be compared with other oxadiazole derivatives, such as:
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of propanoic acid.
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile: Contains a benzonitrile group instead of propanoic acid.
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid: Differently substituted oxadiazole ring with a benzoic acid group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-(3-ethyl-1,2,4-oxadiazol-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-5-8-6(12-9-5)3-4-7(10)11/h2-4H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGZQPCRFOELNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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